molecular formula C19H28N2O2 B6641338 N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

货号 B6641338
分子量: 316.4 g/mol
InChI 键: WNMNWFKVBLSLEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception.

作用机制

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. PAMs enhance the activity of mGluR5 by binding to a site distinct from the glutamate binding site, which results in an increase in the potency and efficacy of glutamate. This leads to an increase in the activity of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various physiological processes, including synaptic plasticity and cell survival.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in preclinical models. It has also been shown to reduce anxiety-like behavior and improve social behavior in preclinical models of autism spectrum disorders. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to reduce pain perception in preclinical models of chronic pain.

实验室实验的优点和局限性

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several advantages for lab experiments. It has high selectivity for mGluR5, which reduces the potential for off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several limitations. It has a short half-life, which limits its duration of action. It is also expensive to synthesize, which may limit its availability for research purposes.

未来方向

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several potential future directions for research. It may be investigated further for its potential therapeutic applications in Alzheimer's disease, Fragile X syndrome, and schizophrenia. It may also be investigated for its potential as an analgesic and anxiolytic agent. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a tool compound to study the role of mGluR5 in various physiological processes, including synaptic plasticity and cell survival. Finally, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a lead compound for the development of new PAMs with improved pharmacokinetic properties and therapeutic potential.

合成方法

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves several steps, as described in a patent application by Johnson & Johnson Pharmaceutical Research & Development (US20090036578A1). The starting material is 4-bromomethylcyclohexanone, which undergoes a Grignard reaction with 4-hydroxybenzaldehyde to yield an intermediate. This intermediate is then subjected to a reductive amination reaction with 5-methyl-2-pyrrolidinone to form N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide.

科学研究应用

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease, Fragile X syndrome, and schizophrenia. It has also been investigated for its potential as an analgesic and anxiolytic agent.

属性

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14-4-9-18(21-10-2-3-11-21)17(12-14)19(23)20-16-7-5-15(13-22)6-8-16/h4,9,12,15-16,22H,2-3,5-8,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNWFKVBLSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。